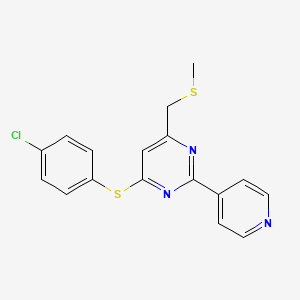

4-((4-氯苯基)硫基)-6-((甲硫基)甲基)-2-(4-吡啶基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

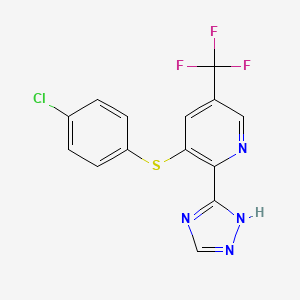

The compound “4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of this compound involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H14ClN3S2 and a molar mass of 359.9 . The predicted density is 1.38±0.1 g/cm3, and the predicted boiling point is 483.7±45.0 °C .科学研究应用

Synthesis of 1H-Indazoles via C–H Functionalization

Another intriguing application involves the synthesis of 1H-indazoles . Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a novel pathway for preparing diverse 1H-indazoles . This reaction demonstrates the compound’s versatility in organic synthesis.

Wei Hu, Sai Duan, Yujin Zhang, Hao Ren, Jun Jiang, and Yi Luo. “Identifying the structure of 4-chlorophenyl isocyanide adsorbed on Au (111) and Pt (111) surfaces by first-principles simulations of Raman spectra.” Physical Chemistry Chemical Physics, 2017, 19(48), 32487-32494. Read more Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway. This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions. Read more

作用机制

The mechanism of action of this compound is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

属性

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3S2/c1-22-11-14-10-16(23-15-4-2-13(18)3-5-15)21-17(20-14)12-6-8-19-9-7-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLZYDVFTJMBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)